molecular formula C13H14O7 B15091910 3,4,5-Triacetoxybenzyl alcohol

3,4,5-Triacetoxybenzyl alcohol

Cat. No.: B15091910
M. Wt: 282.25 g/mol
InChI Key: RXOXLXZGIQKSOQ-UHFFFAOYSA-N
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Description

3,4,5-Triacetoxybenzyl alcohol is an organic compound with the molecular formula C13H14O7. It is a derivative of benzyl alcohol where three hydroxyl groups on the benzene ring are acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Triacetoxybenzyl alcohol can be synthesized through the acetylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and scalability. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triacetoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Triacetoxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Triacetoxybenzyl alcohol involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the parent benzyl alcohol, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inhibit microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Triacetoxybenzyl alcohol is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The acetoxy groups make it more susceptible to hydrolysis, which can be advantageous in certain applications where controlled release of the parent alcohol is desired .

Properties

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

[2,3-diacetyloxy-5-(hydroxymethyl)phenyl] acetate

InChI

InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3

InChI Key

RXOXLXZGIQKSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)CO

Origin of Product

United States

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